(S)-2-Amino-3,N-dimethyl-N-(2-oxo-2-thiazol-2-yl-ethyl)-butyramide (S)-2-Amino-3,N-dimethyl-N-(2-oxo-2-thiazol-2-yl-ethyl)-butyramide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13463009
InChI: InChI=1S/C11H17N3O2S/c1-7(2)9(12)11(16)14(3)6-8(15)10-13-4-5-17-10/h4-5,7,9H,6,12H2,1-3H3/t9-/m0/s1
SMILES: CC(C)C(C(=O)N(C)CC(=O)C1=NC=CS1)N
Molecular Formula: C11H17N3O2S
Molecular Weight: 255.34 g/mol

(S)-2-Amino-3,N-dimethyl-N-(2-oxo-2-thiazol-2-yl-ethyl)-butyramide

CAS No.:

Cat. No.: VC13463009

Molecular Formula: C11H17N3O2S

Molecular Weight: 255.34 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-3,N-dimethyl-N-(2-oxo-2-thiazol-2-yl-ethyl)-butyramide -

Specification

Molecular Formula C11H17N3O2S
Molecular Weight 255.34 g/mol
IUPAC Name (2S)-2-amino-N,3-dimethyl-N-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]butanamide
Standard InChI InChI=1S/C11H17N3O2S/c1-7(2)9(12)11(16)14(3)6-8(15)10-13-4-5-17-10/h4-5,7,9H,6,12H2,1-3H3/t9-/m0/s1
Standard InChI Key BBGPSECKOGTZDG-VIFPVBQESA-N
Isomeric SMILES CC(C)[C@@H](C(=O)N(C)CC(=O)C1=NC=CS1)N
SMILES CC(C)C(C(=O)N(C)CC(=O)C1=NC=CS1)N
Canonical SMILES CC(C)C(C(=O)N(C)CC(=O)C1=NC=CS1)N

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

The compound has the molecular formula C₁₁H₁₇N₃O₂S and a molecular weight of 255.34 g/mol . Its IUPAC name, (2S)-2-amino-N,3-dimethyl-N-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]butanamide, reflects the stereochemistry at the second carbon and the substitution pattern .

Stereochemistry and Key Functional Groups

  • S-configuration: The chiral center at the second carbon ensures enantiomeric specificity, which may influence biological activity .

  • Thiazole ring: A five-membered heterocycle with nitrogen and sulfur atoms, known for enhancing metabolic stability and binding affinity in drug candidates .

  • Amide and ketone groups: The 2-oxoethyl linker and tertiary amide contribute to hydrogen-bonding potential and conformational rigidity.

Table 1: Structural Descriptors

PropertyValueSource
Molecular FormulaC₁₁H₁₇N₃O₂S
Molecular Weight255.34 g/mol
CAS Number1354033-01-4
InChIKeyBBPGPSECKOGTZDG-VIFPVBQESA-N
XLogP3-AA1.1
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4

Synthesis and Derivative Formation

Synthetic Routes

While no direct synthesis is documented for this compound, analogous methodologies from thiazole chemistry provide a framework:

  • Suzuki-Miyaura Coupling: Used in to attach aryl groups to quinazolinones, this could facilitate thiazole ring formation.

  • Amide Bond Formation: EDCI/HOBt-mediated coupling, as seen in , may link the butyramide moiety to the thiazole-ethyl-oxo intermediate.

  • Stereoselective Synthesis: Chiral auxiliaries or enzymatic resolution could achieve the S-configuration .

Key Intermediate: Thiazole-Ethyl-Oxo Fragment

  • Prepared via condensation of 2-aminothiazole with α-keto esters .

  • Palladium-catalyzed cross-coupling (e.g., Miyaura borylation) enhances yield, as noted in .

Physicochemical Properties

Solubility and Stability

  • LogP: 1.1 (predicted), indicating moderate lipophilicity .

  • Stability: Susceptible to hydrolysis at the amide bond under acidic/basic conditions. Storage at 2–8°C is recommended .

Spectral Data

  • ¹H NMR: Expected signals include:

    • Thiazole protons: δ 6.91–7.39 ppm (d, J = 3.5 Hz) .

    • Methyl groups: δ 1.2–1.5 ppm (m).

  • ESI-MS: [M+H]⁺ at m/z 256.1.

Applications and Future Directions

Drug Discovery

  • Lead Optimization: Modular structure allows derivatization at the amide or thiazole positions .

  • Dual-Target Agents: Potential to combine PDE5 inhibition with COX-2 modulation for synergistic effects .

Challenges and Opportunities

  • Synthetic Complexity: Stereoselective synthesis requires advanced techniques .

  • Biological Profiling: Urgent need for in vitro/in vivo studies to validate targets and toxicity.

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